Eflucimibe

Übersicht

Beschreibung

Eflucimibe is an acyl coenzyme A:cholesterol acyltransferase inhibitor developed by Pierre Fabre SA and Eli Lilly & Co. It is primarily investigated for its potential in treating hypercholesterolemia and atherosclerosis . This compound has shown promise in reducing cholesterol levels and preventing the formation of atherosclerotic plaques, making it a significant candidate in cardiovascular disease research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of Eflucimibe would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to monitor the concentration and purity of the final product. specific industrial production methods are not disclosed in the available sources.

Analyse Chemischer Reaktionen

Types of Reactions

Eflucimibe undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and pH, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their potential biological activities and therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

Eflucimibe has been studied extensively for its hypolipidemic effects, particularly in the treatment of dyslipidemia. Dyslipidemia is characterized by abnormal lipid levels in the blood, which can lead to cardiovascular diseases.

Clinical Studies

Clinical trials have shown that this compound effectively lowers low-density lipoprotein (LDL) cholesterol levels. For instance, a study indicated that this compound administration led to a significant reduction in LDL cholesterol within a few hours of dosing . Long-term studies also suggest that this compound may improve lipid profiles and reduce cardiovascular risk factors.

Formulation Strategies

Due to its low solubility in water, effective formulation strategies are crucial for enhancing the bioavailability of this compound.

Cyclodextrin Complexation

One innovative approach involves the complexation of this compound with cyclodextrins. A study demonstrated that using a kneading method to form a complex between this compound and β-cyclodextrin significantly enhanced the solubility of this compound—up to 44 times greater than its untreated form . The study utilized differential scanning calorimetry (DSC) and Fourier-transform infrared spectroscopy (FTIR) to characterize the interaction between this compound and cyclodextrin.

Table 1: Solubility Enhancement Through Cyclodextrin Complexation

| Sample | This compound Melting Enthalpy (J/g) | Percentage Transformed this compound (%) |

|---|---|---|

| A | -8.4 | 20 |

| B | -8.1 | 25 |

| C | -6.6 | 39 |

| D | -1.7 | 85 |

| E | -0.5 | 96 |

| F | -0.2 | 99 |

This table summarizes the results from the study on how different formulations impacted the solubility and transformation of this compound during complexation with β-cyclodextrin.

Pharmacokinetics and Bioavailability

A pivotal case study examined the pharmacokinetics of this compound in humans, revealing that it reaches peak plasma concentrations within approximately five hours post-administration . The bioavailability was significantly improved when administered as a complex with cyclodextrins compared to its free form.

Cellular Studies on ACAT Inhibition

In vitro studies using HEK-ACAT cells demonstrated that this compound effectively induced translocation of ACAT-containing vesicles within minutes of administration . This rapid action underscores its potential for acute management of dyslipidemia.

Wirkmechanismus

Eflucimibe exerts its effects by inhibiting the enzyme acyl coenzyme A:cholesterol acyltransferase (ACAT). This enzyme is responsible for the esterification of cholesterol, a key step in the formation of cholesterol esters that are stored in lipid droplets . By inhibiting ACAT, this compound reduces the formation of cholesterol esters, thereby lowering cholesterol levels and preventing the development of atherosclerotic plaques . The molecular targets and pathways involved include the endoplasmic reticulum and vesicular structures where ACAT is localized .

Vergleich Mit ähnlichen Verbindungen

Eflucimibe is compared with other ACAT inhibitors such as avasimibe, tamoxifen, and SAN 58035 . While all these compounds inhibit ACAT, this compound is unique in its high potency and efficacy at low concentrations . Similar compounds include:

Avasimibe: Another ACAT inhibitor with similar applications in cardiovascular disease research.

Tamoxifen: Known for its role in breast cancer treatment, also exhibits ACAT inhibitory activity.

SAN 58035: An ACAT inhibitor studied for its effects on cholesterol metabolism.

This compound stands out due to its rapid and effective inhibition of ACAT, making it a promising candidate for further research and development .

Biologische Aktivität

Eflucimibe, also known as F12511, is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme crucial for cholesterol metabolism. This compound has garnered attention for its potential therapeutic applications in cardiovascular diseases and neurodegenerative disorders, particularly Alzheimer's disease (AD). This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data on its mechanisms and effects.

This compound primarily functions by inhibiting ACAT1 and ACAT2, which are responsible for the esterification of free cholesterol into cholesteryl esters. This process is vital in the formation of foam cells, a hallmark of atherosclerosis. By inhibiting these enzymes, this compound reduces intracellular cholesteryl ester accumulation in macrophages, potentially mitigating atherosclerotic plaque formation .

Key Findings on this compound's Mechanism

- ACAT Inhibition : this compound effectively inhibits ACAT at low concentrations (0.4 µM), demonstrating significant translocation of ACAT-containing vesicles within cells .

- Cholesterol Efflux : Studies show that treatment with this compound leads to increased expression of the cholesterol efflux transporter ABCA1, enhancing cholesterol clearance from cells .

- Reversible Effects : The translocation and inhibition effects of this compound are rapid and reversible, suggesting its potential for acute therapeutic interventions .

Biological Effects

This compound exhibits several biological effects that underscore its therapeutic potential:

- Lipid Lowering : this compound has been shown to reduce plasma cholesterol levels significantly. In experimental models, it improved endothelial function and reduced atherosclerotic lesions .

- Neuroprotective Properties : In models of Alzheimer's disease, this compound demonstrated the ability to ameliorate amyloid pathology and reduce neuroinflammation when delivered via stealth liposomes .

- Toxicity Profile : Histological examinations indicate that this compound does not cause significant neurological or systemic toxicity, making it a promising candidate for further clinical evaluation .

Case Studies

Several case studies have explored the effectiveness and safety of this compound in various contexts:

- Alzheimer's Disease Model : A study involving nanoparticle-encapsulated this compound administered intravenously to aging 3xTg AD mice showed significant reductions in amyloid plaques and tau hyperphosphorylation after two weeks of treatment. This suggests potential benefits in neurodegenerative conditions characterized by cholesterol dysregulation .

- Cardiovascular Studies : Clinical trials have indicated that this compound can be effective as an adjunct therapy in patients who do not achieve desired lipid levels with statins alone. Its mechanism as an ACAT inhibitor provides a complementary approach to traditional lipid-lowering therapies .

Data Summary

| Study | Focus | Key Findings |

|---|---|---|

| Junquero et al. (2001) | ACAT translocation | This compound induces rapid translocation of ACAT-containing vesicles at 0.4 µM concentration. |

| López-Farré et al. (2008) | Cardiovascular effects | Demonstrated lipid-lowering effects and improved endothelial function in experimental models. |

| Recent AD study | Neuroprotection | Reduced amyloid pathology and tau phosphorylation in 3xTg AD mice after nanoparticle delivery of this compound. |

Eigenschaften

CAS-Nummer |

202340-45-2 |

|---|---|

Molekularformel |

C29H43NO2S |

Molekulargewicht |

469.7 g/mol |

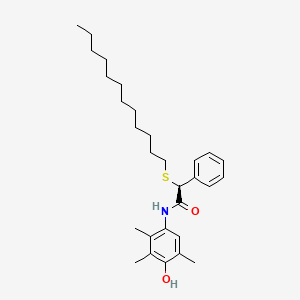

IUPAC-Name |

(2S)-2-dodecylsulfanyl-N-(4-hydroxy-2,3,5-trimethylphenyl)-2-phenylacetamide |

InChI |

InChI=1S/C29H43NO2S/c1-5-6-7-8-9-10-11-12-13-17-20-33-28(25-18-15-14-16-19-25)29(32)30-26-21-22(2)27(31)24(4)23(26)3/h14-16,18-19,21,28,31H,5-13,17,20H2,1-4H3,(H,30,32)/t28-/m0/s1 |

InChI-Schlüssel |

ZXEIEKDGPVTZLD-NDEPHWFRSA-N |

SMILES |

CCCCCCCCCCCCSC(C1=CC=CC=C1)C(=O)NC2=C(C(=C(C(=C2)C)O)C)C |

Isomerische SMILES |

CCCCCCCCCCCCS[C@@H](C1=CC=CC=C1)C(=O)NC2=C(C(=C(C(=C2)C)O)C)C |

Kanonische SMILES |

CCCCCCCCCCCCSC(C1=CC=CC=C1)C(=O)NC2=C(C(=C(C(=C2)C)O)C)C |

Aussehen |

Solid powder |

Key on ui other cas no. |

202340-45-2 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(S)-2',3', 5'-trimethyl-4'-hydroxy-alpha-dodecylthioacetanilide benzeneacetamide, alpha-(dodecylthio)-N-(4-hydroxy- 2,3,5-trimethylphenyl)-, (alphaS)- eflucimibe F 12511 F-12511 F12511 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.